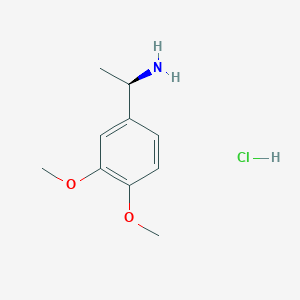

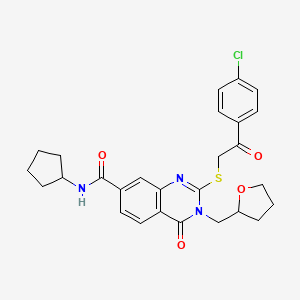

4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticonvulsant Activity

A study by Kamiński et al. (2015) synthesized hybrid molecules combining fragments of known antiepileptic drugs, including compounds similar to 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide. These compounds exhibited broad-spectrum anticonvulsant activity in preclinical seizure models and demonstrated a safety profile superior to some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Receptor Affinity and Selectivity

Morimoto et al. (2001) modified ET(A/B) mixed-type compounds, resulting in increased affinity for the ET(A) receptor. This study's findings suggest that compounds structurally related to 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide may have high affinity and selectivity for specific receptors (Morimoto et al., 2001).

Heterocyclic Synthesis

Hussein et al. (2008) focused on the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives using compounds akin to 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide. This research contributes to the development of new heterocyclic compounds with potential applications in various fields (Hussein et al., 2008).

Antimicrobial Evaluation

Farag et al. (2009) synthesized new pyrazole, thiophene, thiazole, and thiadiazole derivatives pendant to a pyrimidine ring, related to the compound , and evaluated their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Farag et al., 2009).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, trifluoromethoxyphenylboronic acids have been studied for their physicochemical, structural, antimicrobial, and spectroscopic properties . Similar research could potentially be conducted on this compound.

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Biochemical Pathways

Tfmp derivatives are known to play a significant role in various biochemical processes in the agrochemical and pharmaceutical industries . More research is needed to identify the specific pathways affected by this compound.

Result of Action

It is known that tfmp derivatives have significant biological activities in the agrochemical and pharmaceutical industries

properties

IUPAC Name |

4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3/c1-2-32-17-11-9-16(10-12-17)20-14-22(31)29(15-27-20)13-5-8-21(30)28-19-7-4-3-6-18(19)23(24,25)26/h3-4,6-7,9-12,14-15H,2,5,8,13H2,1H3,(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWGTSFPUXPSMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

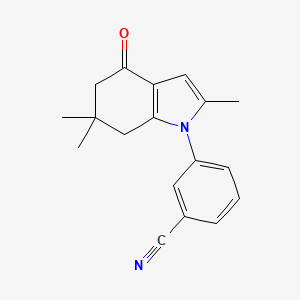

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2399883.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2399888.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399891.png)

![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2399897.png)

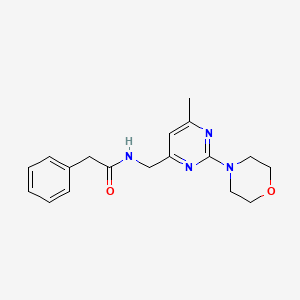

![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)

![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)

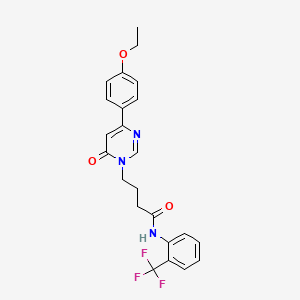

![5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2399900.png)